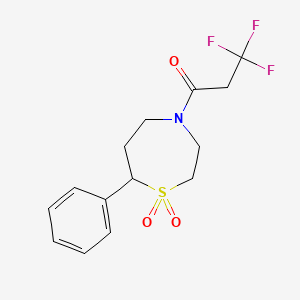![molecular formula C13H12N4O3S B2618693 N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-29-7](/img/structure/B2618693.png)
N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a chemical compound that belongs to the class of triazolopyridines. Triazolopyridines are a group of compounds that contain a triazole ring fused to a pyridine ring. The presence of a sulfonamide group suggests that this compound might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridine core, with a methoxyphenyl group and a sulfonamide group attached to it. The exact structure would depend on the positions of these substituents on the triazolopyridine ring .Chemical Reactions Analysis
Triazolopyridines, like other heterocyclic compounds, can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various substitution reactions, depending on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties that might be expected include a high melting point due to the presence of the rigid, aromatic triazolopyridine core, and potential solubility in polar solvents due to the presence of the polar sulfonamide group .科学的研究の応用
Herbicidal Activity
Research has shown that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, demonstrate excellent herbicidal activity on a wide range of vegetation at low application rates. This suggests potential agricultural applications for controlling unwanted plant growth (Moran, 2003).
Anticancer Properties
A study on a related compound, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, has demonstrated significant anticancer effects. By modifying the compound with an alkylurea moiety, researchers have been able to retain its antiproliferative activity while reducing acute oral toxicity, suggesting potential applications in cancer treatment (Wang et al., 2015).
Antimalarial Potential
A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, closely related to N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, has shown promising antimalarial activity in vitro against Plasmodium falciparum. This indicates the potential of such compounds in developing new antimalarial drugs (Karpina et al., 2020).
Cytotoxic Agents
Fused 1,2,4-triazoles, including those similar to N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, have been synthesized with demonstrated potent antiproliferative activity against various cancer cell lines. This suggests their potential application as cytotoxic agents in cancer therapies (Zheng et al., 2015).
Antimicrobial Activity
Compounds related to N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been synthesized and shown to possess antimicrobial activity. This suggests potential applications in treating bacterial infections or in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Insecticidal Properties
Novel biologically active heterocyclic compounds structurally similar to N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have shown potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This indicates possible applications in pest control (Soliman et al., 2020).
将来の方向性
The study of triazolopyridines and sulfonamides is a rich field with many potential directions for future research. These could include the synthesis of new derivatives, studies of their reactivity, investigations of their biological activity, and the development of new drugs based on these structures .
作用機序
Target of Action
It is known that triazole compounds, which include n-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, contributing to its biological activities.
Mode of Action
The compound’s interaction with its targets likely involves binding to specific enzymes or receptors, leading to changes in their function . This interaction could inhibit or enhance the activity of these targets, resulting in the compound’s observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is plausible that the compound could affect multiple pathways. These could include pathways related to the function of the enzymes or receptors it targets, leading to downstream effects on cellular processes.
Result of Action
Based on the known activities of triazole compounds , the compound could have a range of effects at the molecular and cellular level. These could include changes in enzyme activity, alterations in signal transduction, or effects on cell proliferation.
特性
IUPAC Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-20-11-4-2-10(3-5-11)16-21(18,19)12-6-7-13-15-14-9-17(13)8-12/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIZFGOZFYIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2618613.png)
![3-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2618617.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2618622.png)
![5-Oxaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2618624.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2618627.png)




![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618633.png)